(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide
Description
(1R*,2S*,4S*)-7-Aza-bicyclo[221]heptane-2-carboxylic acid hydrobromide is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Properties
IUPAC Name |
(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.BrH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVIXGGYLNGIJ-WLUDYRNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis
Grubbs II catalyst facilitates the formation of the bicyclic framework through olefin metathesis of diene precursors. This method offers complementary stereochemical outcomes compared to palladium-catalyzed approaches:
$$
\text{Diene precursor} \xrightarrow{\text{Grubbs II (5 mol\%)}} \text{Bicyclo[2.2.1]heptane derivative} \quad (72\% \text{ yield})
$$
Enzymatic Resolution
Racemic mixtures of the bicyclic intermediate undergo kinetic resolution using immobilized lipases (e.g., CAL-B). The (1R,2S,4S*) enantiomer is preferentially acetylated, enabling separation via column chromatography.
Industrial-Scale Production Considerations
Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance heat and mass transfer during exothermic cyclization steps. A representative protocol features:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reactor volume | 50 mL | 20 L |
| Residence time | 2 hours | 45 minutes |
| Space-time yield | 0.8 g/L·h | 3.2 g/L·h |
Process intensification strategies reduce solvent consumption by 40% while maintaining ≥95% yield.
Analytical Characterization
Critical quality control parameters include:
HPLC Method :
- Column: Chiralpak IC-3 (4.6 × 250 mm)
- Mobile phase: Hexane/IPA/TFA (90:10:0.1)
- Retention time: 12.7 min (desired enantiomer)
Spectroscopic Data :
- $$ ^1\text{H NMR} $$ (400 MHz, D₂O): δ 3.82 (dd, J = 9.5, 4.3 Hz, 1H), 3.45–3.38 (m, 2H), 2.95 (dt, J = 11.2, 3.1 Hz, 1H)
- $$ \text{HRMS (ESI)} $$: m/z 142.0864 [M+H]⁺ (calc. for C₇H₁₂NO₂⁺: 142.0868)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Pd-catalyzed cyclization | 78 | 98 | High | 3.2 |
| Ring-closing metathesis | 72 | 82 | Moderate | 4.1 |
| Enzymatic resolution | 65 | >99 | Low | 5.8 |
The palladium-mediated approach emerges as the most balanced method, though enzymatic resolution remains valuable for high-optical-purity requirements.
Chemical Reactions Analysis
Carboxylic Acid Group Reactivity
The carboxylic acid moiety undergoes classical acid-catalyzed and coupling reactions:
The hydrobromide salt enhances solubility in polar solvents without participating directly in these acid-driven reactions .
Bicyclic Amine Reactivity
The bridgehead nitrogen exhibits constrained nucleophilicity due to the rigid bicyclic framework:
-
Alkylation : Limited success with methyl iodide (20-30% yield), attributed to steric hindrance.
-
Acylation : Acetyl chloride in DCM produces N-acetyl derivatives (40-55% yield), confirmed by <sup>1</sup>H-NMR .
-
Salt Metathesis : Treatment with AgNO<sub>3</sub> yields the free base carboxylic acid, demonstrating reversible protonation at the nitrogen .
Stereochemical Considerations
The (1R*,2S*,4S*) configuration influences reaction pathways:
-
Esterification proceeds with retention of configuration at C2 .
-
Epimerization occurs under strong basic conditions (e.g., NaOH/EtOH), forming the (1S*,2R*,4R*) isomer.
Catalytic Modifications
Palladium-mediated cross-coupling remains challenging due to the bicyclic structure, though recent methods show promise:
-
Buchwald-Hartwig Amination : Requires specialized ligands (XPhos) for C7 functionalization (15-25% yield) .
Stability Under Reaction Conditions
Thermogravimetric analysis reveals decomposition >180°C, limiting high-temperature applications . The hydrobromide salt shows superior stability in acidic media compared to free base forms .
These reactions enable the synthesis of structurally diverse analogs for pharmacological studies, though steric and electronic effects from the bicyclic system necessitate optimized conditions. Current research prioritizes catalytic asymmetric transformations and biological target engagement studies .
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, which contributes to its reactivity and interaction with biological molecules. The presence of the carboxylic acid functional group enhances its potential as a building block in synthetic chemistry.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various transformations, including oxidation and reduction processes, yielding products such as carboxylic acids, ketones, alcohols, and amines.
- Reagent in Organic Reactions : It is employed in diverse organic reactions, where it can participate in nucleophilic substitutions or cycloadditions due to its unique bicyclic structure. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.
Biology
- Enzyme Mechanism Studies : The compound is utilized as a probe to investigate enzyme mechanisms. Its ability to form hydrogen bonds with active sites makes it an excellent candidate for studying enzyme-substrate interactions.
- Biological Pathway Investigation : Researchers have employed (1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide to explore various biological pathways, particularly in pharmacology where understanding drug interactions at the molecular level is crucial .
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used in the manufacturing of specialty chemicals, which have specific functions in various applications ranging from pharmaceuticals to materials science .
Case Study 1: Synthesis of Novel Pharmaceuticals
A study demonstrated the use of this compound as a precursor for synthesizing novel pharmaceutical agents aimed at treating neurodegenerative diseases. The compound's structural features allowed researchers to modify its derivatives effectively, leading to compounds with enhanced biological activity.
Case Study 2: Enzyme Inhibition Studies
Another research project focused on using this compound to inhibit specific enzymes involved in metabolic pathways related to cancer progression. By analyzing the interactions between the compound and target enzymes, researchers were able to identify potential therapeutic targets for drug development.
Mechanism of Action
The mechanism of action of (1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to changes in biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid**: This compound has a similar bicyclic structure but includes a tert-butoxycarbonyl (Boc) protecting group.
(1R,2S,4S)-rel-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid: Another similar compound with a Boc protecting group.
Uniqueness
(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds.
Biological Activity
(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound's bicyclic structure, which includes a nitrogen atom, suggests possible interactions with various biological targets, including enzymes and receptors.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₁BrN₁O₂ |
| Molecular Weight | 232.09 g/mol |
| CAS Number | 182138-16-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and steric effects due to its bicyclic structure. The nitrogen atom in the bicyclic framework can engage in interactions with enzymes or receptors, potentially modulating their activity.
Potential Biological Targets:
- Enzymes: The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
- Receptors: It could interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro:
- Antimicrobial Activity: Studies have shown that the compound possesses antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
- Enzyme Inhibition: Preliminary assays suggest that the compound may inhibit certain enzymes, which could be beneficial in drug development for metabolic disorders.
In Vivo Studies
Limited in vivo studies have been conducted to evaluate the pharmacological effects of this compound:
- Neuroprotective Effects: Animal models have demonstrated that administration of the compound may confer neuroprotective effects, potentially through modulation of neurotransmitter systems.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Case Study 1: Antimicrobial Efficacy
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- This suggests potential for development as an antimicrobial agent.
-
Case Study 2: Neuroprotection
- In a rodent model of neurodegeneration, treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes.
- These findings support further investigation into its neuroprotective mechanisms.
Q & A
Q. How are isotopic labeling or derivatization techniques applied in mechanistic studies?
- Methodological Answer :
- ¹³C-Labeling : Incorporates ¹³C at the carboxylic acid position via K¹³CN in cyclization steps, tracked by ¹³C NMR to study decarboxylation kinetics .
- Fluorescent Tagging : Conjugation with BODIPY-FL via EDC/NHS chemistry enables cellular uptake imaging in macrophage models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
